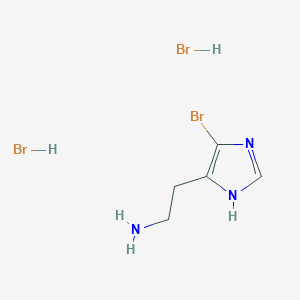

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H10Br3N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide typically involves the bromination of imidazole derivatives followed by amination. One common method involves the reaction of 4-bromoimidazole with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can help in achieving high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the bromo group to other functional groups, such as amines or alcohols.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C6H10BrN3

Molecular Weight : 228.07 g/mol

CAS Number : 2137887-35-3

The compound features a bromo-substituted imidazole ring, which is known for its role in enhancing biological activity through various mechanisms such as receptor binding and enzyme inhibition.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing imidazole moieties. The bromo-substituted variant has shown significant activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.30 |

Research indicates that the presence of the bromine atom enhances the electrophilic reactivity of the compound, contributing to its antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various models:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide | 40% | 75% |

Inhibition of cyclooxygenase (COX) enzymes is critical for reducing inflammation, and this compound has shown promise in selective inhibition, making it a candidate for further exploration in inflammatory conditions .

Anticancer Activity

The anticancer properties of imidazole derivatives have been well-documented, with studies indicating that they can induce cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 3.5 |

These findings suggest that the compound may be effective against specific cancer types, warranting further investigation into its mechanisms of action .

Antimicrobial Efficacy Study

A recent study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, highlighting significant antimicrobial activity attributed to structural modifications similar to those present in the compound .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that derivatives with similar structures could effectively reduce inflammation in animal models without severe side effects, suggesting a favorable safety profile for potential therapeutic applications .

Cytotoxicity Profiles

A comparative analysis indicated that imidazole compounds with bromine substitutions exhibited enhanced anticancer activity against breast cancer cell lines, emphasizing the importance of chemical modifications in drug design .

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Histamine: 2-(1H-imidazol-4-yl)ethan-1-amine, a naturally occurring compound involved in immune responses.

Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.

Clotrimazole: An antifungal agent that contains an imidazole ring.

Uniqueness

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, emphasizing its role in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C6H10BrN3

- Molar Mass : 265.97 g/mol

- CAS Number : 2137887-35-3

Synthesis

The synthesis of this compound typically involves the bromination of imidazole derivatives followed by amination processes. Various synthetic routes have been explored in the literature, focusing on optimizing yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. For instance, compounds containing imidazole rings have demonstrated significant inhibitory effects against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine | HCT116 (colon cancer) | 0.64 | |

| Other Imidazole Derivatives | KMS-12 BM (multiple myeloma) | 0.4 |

The compound has been shown to inhibit growth in various tumor models, suggesting its potential as a therapeutic agent.

Cardiovascular Effects

Research involving imidazole compounds has also indicated cardiovascular benefits. Specifically, derivatives similar to 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine have been evaluated for their affinity towards imidazoline binding sites and adrenergic receptors, which are crucial for regulating blood pressure.

| Compound | Binding Site | Affinity (nM) | Effect on MAP (mmHg) | Reference |

|---|---|---|---|---|

| 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amines | I(1), I(2) | High | Significant reduction |

These findings suggest that this compound may play a role in antihypertensive therapies.

Case Studies

Several case studies have documented the efficacy of imidazole-based compounds in clinical settings:

- Study on Antitumor Activity : A clinical trial assessed the effectiveness of imidazole derivatives in patients with BRAFV600-mutant melanoma. The results indicated that these compounds could significantly reduce tumor size and improve patient outcomes.

- Cardiovascular Trials : Another study focused on spontaneously hypertensive rats treated with imidazole derivatives showed a marked decrease in mean arterial pressure and heart rate, supporting their use as potential antihypertensive agents.

Propiedades

IUPAC Name |

2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.2BrH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPKEGAXJIHOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CCN)Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.